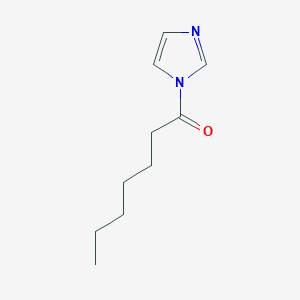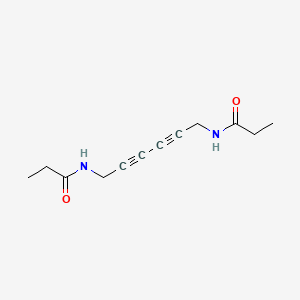
N,N'-(Hexa-2,4-diyne-1,6-diyl)dipropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide is a unique organic compound characterized by its diacetylene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide typically involves the reaction of hexa-2,4-diyne-1,6-diamine with propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketones.
Reduction: Reduction reactions typically yield the corresponding alkanes or alkenes, depending on the reducing agent used.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide exerts its effects involves interactions with various molecular targets. The diacetylene backbone allows for conjugation and electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules. The amide groups can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function .
Comparaison Avec Des Composés Similaires
N,N’-(Hexa-2,4-diyne-1,6-diyl)bis(trifluoromethanesulfonamide): Similar diacetylene backbone but with trifluoromethanesulfonamide groups instead of propanamide groups.
2,4-Hexadiyne-1,6-diol: A related compound with hydroxyl groups instead of amide groups.
Uniqueness: N,N’-(Hexa-2,4-diyne-1,6-diyl)dipropanamide is unique due to its specific amide functional groups, which confer distinct chemical and biological properties. The presence of the diacetylene backbone also provides unique electronic properties, making it valuable in materials science and electronic applications .
Propriétés
Numéro CAS |
116430-11-6 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
N-[6-(propanoylamino)hexa-2,4-diynyl]propanamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-11(15)13-9-7-5-6-8-10-14-12(16)4-2/h3-4,9-10H2,1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
AHZLGTLOGHGGLC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NCC#CC#CCNC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


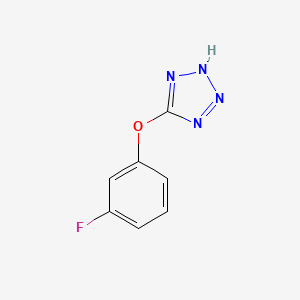


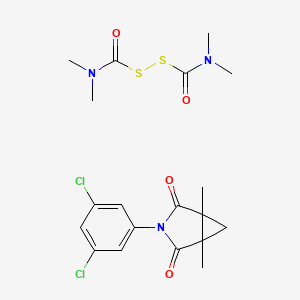
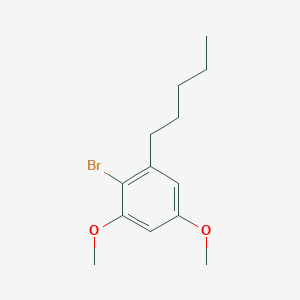
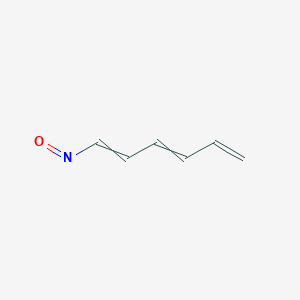
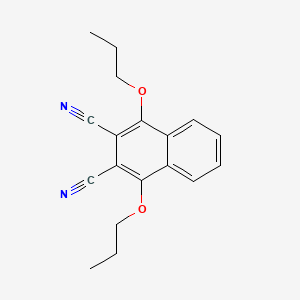
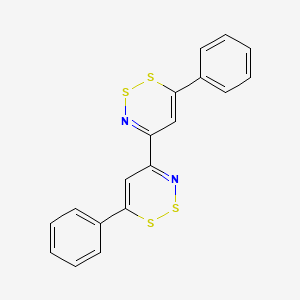
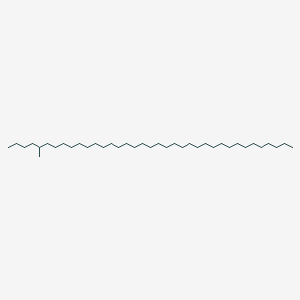
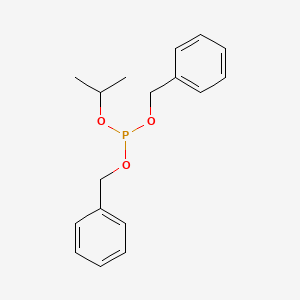

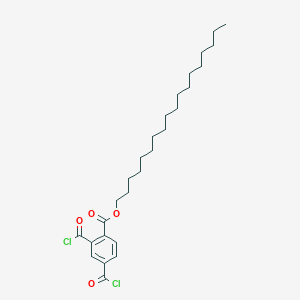
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
